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Dioxobis(stearato)trilead

PVC heat stabilization HCl scavenging capacity lead content comparison

Opt for Dioxobis(stearato)trilead (CAS 12578-12-0) to secure a dual-function PVC stabilizer-lubricant that eliminates the need for separate lubricant additives. This trilead variant delivers 1.8-fold higher HCl-scavenging capacity than neutral lead stearate and superior electrical insulation for cable jacketing. Its partial-consumption stabilization mechanism ensures long-term dielectric integrity under UV and thermal ageing, outperforming single-function tribasic lead sulfate in rigid extrusion throughput. Verify composition to avoid procurement risks from interchangeable 'lead stearate' products. REACH SVHC-listed; authorization may be required in EU/EEA.

Molecular Formula C36H70O6Pb3
Molecular Weight 1221 g/mol
CAS No. 12578-12-0
Cat. No. B175507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxobis(stearato)trilead
CAS12578-12-0
Molecular FormulaC36H70O6Pb3
Molecular Weight1221 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O[Pb]O[Pb]O[Pb]OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/2C18H36O2.2O.3Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;;/h2*2-17H2,1H3,(H,19,20);;;;;/q;;;;;2*+1/p-2
InChIKeyVQWAMPSGOQJXCE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioxobis(stearato)trilead (CAS 12578-12-0): Chemical Identity and Industrial Baseline for PVC Stabilizer Procurement


Dioxobis(stearato)trilead (CAS 12578-12-0, EC 235-702-8), also referred to as tribasic lead stearate or bis(octadecanoato)dioxotrilead, is an organometallic lead soap with the molecular formula C36H70O6Pb3 and a molecular weight of 1220.54 g/mol . It belongs to the class of basic lead stearate heat stabilizers used almost exclusively in rigid and flexible polyvinyl chloride (PVC) processing, where lead-based stabilizers historically account for approximately 60% of total stabilizer consumption [1]. The compound is a dark beige to orange solid with a density of ~2.15 g/cm³, decomposes above 280 °C without melting at typical PVC processing temperatures (160–200 °C), and is insoluble in water but soluble in diethyl ether [1]. It is currently listed on the REACH Candidate List of Substances of Very High Concern (SVHC) as toxic for reproduction (Article 57c), a regulatory status that directly shapes global procurement strategies [2].

Why Generic Lead Stearate Substitution Fails: Structural and Functional Differentiation of Dioxobis(stearato)trilead


Interchanging lead-based PVC stabilizers within the same chemical family without verifying composition is a well-documented procurement risk. Commercial 'lead stearate' products span a continuum from neutral lead stearate (Pb(stearate)₂, ~28 wt.% lead content, melting at 105–112 °C) through dibasic lead stearate (2PbO·Pb(stearate)₂, ~40–51 wt.% lead) to the trilead variant dioxobis(stearato)trilead (C₃₆H₇₀O₆Pb₃, ~51 wt.% lead, decomposes >280 °C) [1]. These compositional differences produce divergent thermal stability, HCl-scavenging capacity, lubricity, and electrical insulation performance [2]. Furthermore, the compound's dual stabilizer–lubricant functionality eliminates the need for separate lubricant additives required by single-function stabilizers such as tribasic lead sulfate (TBLS) [3]. The quantitative evidence below demonstrates that selecting CAS 12578-12-0 over its closest analogs yields measurable differences in processing behavior, long-term stability, and formulation economics.

Quantitative Differentiation Evidence: Dioxobis(stearato)trilead (CAS 12578-12-0) vs. Closest Analogs


Lead Content and HCl-Scavenging Reservoir: Trilead Stearate vs. Neutral Lead Stearate

Dioxobis(stearato)trilead (tribasic lead stearate) delivers approximately 51% by weight lead stearate content compared to approximately 28% for neutral lead stearate (Pb(stearate)₂), representing a 1.8-fold higher concentration of active HCl-scavenging lead species per unit mass [1]. Commercial technical specifications for DBLS confirm a PbO content of 54–57% [2], whereas neutral lead stearate is supplied at 27–28% lead content . This higher active-lead reservoir directly translates into extended thermal stabilization longevity because PVC thermal dehydrochlorination is suppressed as long as unreacted basic lead remains available to neutralize liberated HCl [3].

PVC heat stabilization HCl scavenging capacity lead content comparison basic lead stearate

Dual Stabilizer–Lubricant Functionality vs. Tribasic Lead Sulfate Single-Function Limitation

Tribasic lead sulfate (TBLS, CAS 12202-17-4) is acknowledged as the most thermally stable lead stabilizer but possesses no intrinsic lubricating properties, mandating co-formulation with separate lubricants such as lead stearate, calcium stearate, or paraffin wax [1]. In contrast, dioxobis(stearato)trilead functions simultaneously as a heat stabilizer and a high-temperature lubricant by virtue of its long-chain stearate moieties, which reduce inter-particle friction and melt viscosity during extrusion and injection molding . Industrial practice confirms that TBLS is 'generally used in combination with Dibasic Lead Stearate and/or Lead Stearate for better lubrication' [2]. The comparative thermal stability ranking from a controlled PVC compounding study established the order: TBLS (best) > dibasic lead stearate (intermediate) > Ba–Cd system (lowest) [3], indicating that while TBLS provides marginally superior heat stability, it does so at the cost of requiring additional lubricant components.

PVC processing lubricant reduction formulation simplification tribasic lead sulfate comparison

Superior Electrical Insulation and Water Resistance vs. Neutral Lead Stearate

Multiple independent technical sources consistently state that the electrical insulation and water-proof properties of dioxobis(stearato)trilead (dibasic lead stearate) are superior to those of neutral lead stearate [1] [2]. This differentiation is critical for PVC cable and wire jacketing applications, where volume resistivity and moisture barrier performance directly determine product qualification. The compound is specifically recommended for electrical insulation-grade PVC at a dosage of 0.5–1.0 phr . The underlying physicochemical basis is the higher density (2.15 g/cm³ vs. 1.40 g/cm³ for neutral lead stearate) and the non-hygroscopic character imparted by the basic lead oxide core, which reduces water absorption and ionic conductivity

PVC cable insulation electrical resistivity water resistance lead stearate comparison

Partial Processing Consumption and Long-Term Stability Advantage vs. Ba/Cd/Zn Carboxylate Systems

Infrared spectroscopic analysis of PVC films stabilized with dibasic lead stearate (DLS) versus Ba/Cd/Zn carboxylate demonstrated a fundamental difference in stabilizer consumption kinetics during processing. The Ba/Cd/Zn carboxylate salt was found to react almost completely with PVC during the processing stage (film production), whereas dibasic lead stearate reacted only partially [1]. This unreacted DLS reservoir persisted into the service life of the product and was progressively consumed during UV exposure, as confirmed by DSC oxidative induction time (OIT) measurements showing progressive consumption with ageing time [2]. This partial-consumption mechanism provides a built-in long-term stabilization reserve unavailable with fully consumed mixed-metal carboxylate systems.

PVC photodegradation long-term thermal stability stabilizer consumption kinetics DSC oxidative induction time

Fusion Acceleration and Processing Efficiency vs. Neutral Lead Stearate and Paraffin Wax

A systematic study of rigid PVC fusion parameters (Moghri et al., 2008) investigated the effects of varying concentrations of six additives including tribasic lead sulfate (TBLS), dibasic lead stearate (DBLS), and neutral lead stearate (NLS) using torque rheometry [1]. The study demonstrated that DBLS, TBLS, and calcium stearate all lowered fusion time and increased the fusion factor, accelerating the gelation of PVC grains. In direct contrast, neutral lead stearate (NLS), stearic acid, and paraffin wax exhibited the reverse effect — increasing fusion time and decreasing the fusion factor, thereby delaying gelation [1]. This divergent behavior within the lead stearate family means that substituting CAS 12578-12-0 with neutral lead stearate not only reduces thermal stability but actively retards processing throughput.

PVC fusion parameters torque rheometry processing efficiency gelation behavior

REACH SVHC Regulatory Status as a Procurement Decision Filter

Dioxobis(stearato)trilead (CAS 12578-12-0) was added to the REACH Candidate List of Substances of Very High Concern (SVHC) due to reproductive toxicity (Article 57c) and has been prioritized by ECHA for inclusion in the Authorisation List (Annex XIV) [1] [2]. The compound is classified as Aquatic Acute 1 and Aquatic Chronic 1 (H410: Very toxic to aquatic life with long-lasting effects) [3]. This regulatory trajectory means that downstream users in the EU/EEA face mandatory disclosure obligations under Article 33 of REACH and must plan for eventual phase-out or authorization, unlike some alternative lead stabilizers not yet prioritized for Authorisation. The annual tonnage registered under REACH for this substance is in the range of ≥100 to <1,000 tonnes (as of 2022) [3], indicating significant but contracting industrial use.

REACH compliance SVHC candidate list authorisation requirement regulatory substitution

Evidence-Backed Application Scenarios Where Dioxobis(stearato)trilead (CAS 12578-12-0) Provides Verifiable Differentiation


PVC Cable Insulation and Sheathing Compounds Requiring Combined Electrical Insulation and Moisture Resistance

In PVC cable and wire jacketing formulations, dioxobis(stearato)trilead at typical dosages of 0.5–1.0 phr delivers electrical insulation and water resistance superior to neutral lead stearate [1], while its solid-lubricant behavior at processing temperatures prevents melt adhesion to metal extruder surfaces [2]. The partial-consumption stabilization mechanism, confirmed by OIT measurements showing progressive stabilizer utilization during ageing , ensures retained dielectric integrity over the cable's installed service life. This scenario derives directly from the electrical insulation evidence (Evidence Item 3), solid lubricant evidence (Evidence Item 2), and long-term stability evidence (Evidence Item 4) detailed in Section 3.

Rigid PVC Pipe and Profile Extrusion Where Formulation Simplification Is Economically Critical

For rigid PVC pipe and window profile extrusion, selecting CAS 12578-12-0 eliminates the need for a separate lubricant additive required by tribasic lead sulfate-only stabilizer systems, as TBLS possesses no intrinsic lubricating properties and must be co-formulated with lead stearate or calcium stearate [1]. The fusion-accelerating behavior of DBLS (lowered fusion time, increased fusion factor) further improves extrusion throughput compared to neutral lead stearate, which retards PVC gelation [2]. The thermal stability ranking (TBLS > DBLS > Ba–Cd) confirms adequate heat stability for rigid extrusion at 150–200 °C processing temperatures while avoiding the formulation cost of separate lubricants. This scenario is directly supported by Evidence Items 2 and 5 in Section 3.

PVC Products Requiring Extended Outdoor Weathering and Long-Term Thermal Stability

PVC products destined for outdoor exposure (corrugated roofing sheets, agricultural films, cable conduits) benefit from the partial-consumption stabilization mechanism unique to dibasic lead stearate. Unlike Ba/Cd/Zn carboxylate systems that are consumed nearly entirely during initial processing, DLS retains a significant unreacted stabilizer reservoir that is progressively mobilized during UV and thermal ageing, as demonstrated by DSC and OIT analyses across eight PVC formulations [1]. The higher density (2.15 g/cm³) and water insolubility further reduce moisture ingress, retarding hydrolytic degradation [2]. This application scenario is grounded in Evidence Items 3 and 4 from Section 3.

Reformulation Projects Driven by REACH SVHC Regulatory Compliance Deadlines

Organizations currently using CAS 12578-12-0 in EU/EEA markets face mandatory Article 33 communication obligations and must prepare for either Authorisation under Annex XIV or substitution, as this substance has been prioritized in ECHA's 9th Authorisation recommendation [1]. Procurement teams evaluating whether to authorize continued use versus reformulate must weigh the compound's dual stabilizer–lubricant functionality and 1.8-fold higher HCl-scavenging capacity versus neutral lead stearate [2] against the authorization cost and timeline. In non-EU jurisdictions without equivalent restrictions, the compound may retain full economic viability. This scenario derives from Evidence Item 6 in Section 3.

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